molecular formula C20H23ClN2O2S B12773752 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride CAS No. 117125-47-0

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride

Cat. No.: B12773752
CAS No.: 117125-47-0
M. Wt: 390.9 g/mol
InChI Key: ZABORCCPJXIZPW-UHFFFAOYSA-N
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Description

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is a complex organic compound with a unique structure that includes a dibenzo-thiepin core and a morpholineacetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride typically involves multiple steps, starting with the formation of the dibenzo-thiepin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholineacetamide side chain is then introduced through nucleophilic substitution reactions, often using morpholine and acetic anhydride as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is unique due to its specific combination of the dibenzo-thiepin core and the morpholineacetamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

117125-47-0

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C20H22N2O2S.ClH/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20;/h1-8,20H,9-14H2,(H,21,23);1H

InChI Key

ZABORCCPJXIZPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24.Cl

Origin of Product

United States

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